EACC Reversibly Blocks Stx17 Loading Without Lysosomal Perturbation: Direct Head-to-Head Comparison with Chloroquine and Bafilomycin A1
In a direct head-to-head comparison of autophagy inhibitors on LC3-associated phagocytosis (LAP), EACC exhibited a unique LC3 degradation profile relative to chloroquine and bafilomycin A1. While bafilomycin A1 and chloroquine increased LC3-II levels due to impaired lysosomal degradation, EACC promoted LC3 degradation, likely through the proteasome pathway [1]. Critically, EACC does not affect lysosomal acidification or endocytosis-mediated degradation, whereas chloroquine and bafilomycin A1 disrupt lysosomal pH and thereby broadly impair endo-lysosomal trafficking [2].
| Evidence Dimension | LC3-II accumulation vs. degradation |
|---|---|
| Target Compound Data | Promoted LC3 degradation (possibly via proteasome) |
| Comparator Or Baseline | Bafilomycin A1: Increased LC3-II; Chloroquine: Increased LC3-II |
| Quantified Difference | Opposite directional effect (degradation vs. accumulation) |
| Conditions | LC3-associated phagocytosis (LAP) assay in cultured cells |
Why This Matters
This opposite-direction effect confirms that EACC does not simply phenocopy lysosomotropic agents, making it essential for studies where lysosomal function must remain intact.
- [1] Stempels, F. C., Janssens, M. H., ter Beest, M., Mesman, R. J., Revelo, N. H., Ioannidis, M., & van den Bogaart, G. (2022). Novel and conventional inhibitors of canonical autophagy differently affect LC3-associated phagocytosis. FEBS Letters, 596(4), 502-511. View Source
- [2] Vats, S., & Manjithaya, R. (2019). A reversible autophagy inhibitor blocks autophagosome-lysosome fusion by preventing Stx17 loading onto autophagosomes. Molecular Biology of the Cell, 30(17), 2283-2295. View Source
